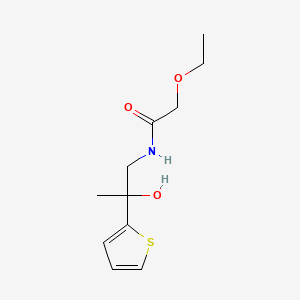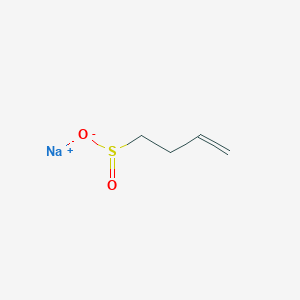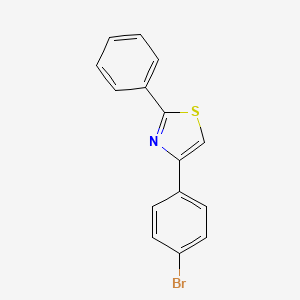
(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone, also known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C. In
Wissenschaftliche Forschungsanwendungen
Estrogen Receptor Modulation
Hydrazone derivatives, including 1,2-Bis(4-substituted phenyl)-2-methyl ethanone (2,4-dinitrophenyl)hydrazones, have been synthesized and evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. Compound 6, a diphenolic hydrazone, demonstrated a significant uterotrophic inhibition of 70%, indicating its potential role as an estrogen receptor modulator. Additionally, compound 20 exhibited cytotoxicity against MCF-7 and ZR-75-1 human malignant breast cell lines, suggesting its application in cancer research (Pandey et al., 2002).
Colorimetric Sensors
Novel hydrazones like 1-(2,4-dinitrophenyl)-2-((3-methylthiophen-2-yl)methylene)hydrazine (L1) and 1-(6-(2-(2,4-dinitrophenyl)hydrazono)ethyl)pyridine-2-yl)ethanone (L2) have been explored as colorimetric sensors for acetate ion detection. These compounds change color from yellow (L1) and orange-yellow (L2) to magenta upon interaction with acetate ion, due to H-bonding and proton transfer. Their antimicrobial activities have also been studied, demonstrating significant antifungal activity (Gupta et al., 2014).
Surface Analysis in Electrochemistry
Dinitrophenylhydrazine (DNPH) has been used to form hydrazone derivatives on surfaces like glassy carbon and pyrolytic graphite. This application is crucial in electrochemistry for analyzing carbonyl groups on surfaces. The resonance Raman active adducts of DNPH with carbonyl groups enhance the detection sensitivity, making this method valuable for surface analysis in various electrochemical applications (Fryling et al., 1995).
Antimicrobial and Anticancer Applications
Hydrazone derivatives synthesized from (2,4-dinitrophenyl) hydrazine have shown moderate antimicrobial activity against various bacteria and fungi. These compounds' interactions through the Imine bond formation indicate their potential in developing new antimicrobial agents. Furthermore, some of these compounds have also exhibited cytotoxic properties, suggesting their application in anticancer research (Sahib et al., 2022).
Liquid-Liquid Microextraction in Analytical Chemistry
Hydrazones formed with 2,4-dinitrophenylhydrazine have been used in liquid-liquid microextraction for the determination of carbonyl compounds. This method, involving the extraction of hydrazones with water-miscible organic solvents, is significant in analytical chemistry for detecting and analyzing various compounds (Gupta et al., 2009).
Eigenschaften
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-10(11-2-5-15-16(8-11)26-7-6-25-15)17-18-13-4-3-12(19(21)22)9-14(13)20(23)24/h2-5,8-9,18H,6-7H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWZYJABGQURM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)
![(E)-4-(Dimethylamino)-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2929215.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2929216.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)